molecular formula C17H14ClFO3 B13024177 Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13024177
M. Wt: 320.7 g/mol
InChI Key: LUOPNWMXJBYJPF-UHFFFAOYSA-N
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Description

Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H14ClFO3 and a molecular weight of 320.7 g/mol . This compound is known for its unique structure, which includes an allyl ester group, a chlorinated benzene ring, and a fluorobenzyl ether moiety. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the allyl group. One common method involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product .

Chemical Reactions Analysis

Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., m-chloroperbenzoic acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate include:

    3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate: This compound has a similar structure but with an additional chlorine atom on the fluorobenzyl group.

    3-Chloro-4-((2-methylbenzyl)oxy)benzoate: This compound features a methyl group instead of a fluorine atom on the benzyl ether moiety.

Properties

Molecular Formula

C17H14ClFO3

Molecular Weight

320.7 g/mol

IUPAC Name

prop-2-enyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H14ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h2-8,10H,1,9,11H2

InChI Key

LUOPNWMXJBYJPF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl

Origin of Product

United States

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